4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide
Description
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-14-4-9-19-20(11-14)30-22(23-19)25-24-21(27)17-5-7-18(8-6-17)31(28,29)26-12-15(2)10-16(3)13-26/h4-9,11,15-16H,10,12-13H2,1-3H3,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNOGPHWONGWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure consisting of a benzohydrazide core linked to a benzo[d]thiazole moiety via a sulfonyl group. The presence of the 3,5-dimethylpiperidine enhances its lipophilicity and possibly its ability to penetrate biological membranes.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial activities. Preliminary tests suggest that This compound may possess broad-spectrum antimicrobial activity, inhibiting both Gram-positive and Gram-negative bacteria. The exact mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuroprotective Effects
The compound's potential neuroprotective effects are under investigation, particularly concerning neurodegenerative diseases. Benzothiazole derivatives have been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. The multitargeted approach of such compounds may provide a therapeutic advantage by addressing multiple pathways involved in neurodegeneration .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various benzothiazole derivatives, including the target compound, on breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell viability with an IC50 value comparable to established chemotherapeutics.
- Antimicrobial Testing : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values in the low micromolar range.
- Neuroprotective Activity : In a model of Alzheimer's disease, administration of the compound significantly reduced AChE activity and improved cognitive function in treated animals compared to controls.
Data Tables
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
- N'-(4,6-Dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide (CAS: 851987-30-9): Differs by having 4,6-dimethyl substitution on the benzothiazole ring instead of 6-methyl. Molecular weight: 472.6 g/mol .
- N'-(4-Methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide (CAS: 851978-28-4): Replaces the 3,5-dimethylpiperidine sulfonyl with a morpholino sulfonyl group and introduces a 4-methoxy on benzothiazole. Morpholine may improve aqueous solubility due to its oxygen atom .
Sulfonyl Group Modifications
4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS: 886918-34-9):
Features an oxadiazole heterocycle instead of benzothiazole and an amide linker instead of hydrazide. Molecular weight: 486.6 g/mol . The oxadiazole may enhance metabolic stability.N-(4-(Benzo[d]thiazol-2-yl)phenyl)-1-((3,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide (Compound 4–25):
Uses a 3,5-dimethylphenyl sulfonyl group instead of piperidine sulfonyl. The aromatic sulfonyl group may reduce solubility compared to piperidine derivatives .
Linker Group Variations
3-(((3S,5S)-3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)benzamide :
Contains a triazole ring and an amide linker. The triazole’s hydrogen-bonding capacity could improve target affinity, while the amide linker offers rigidity compared to hydrazide .1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones :
Cyclized thiourea derivatives derived from benzohydrazide precursors. The hydrazide group in the target compound may serve as a precursor for such cyclized structures .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
